5-Fluoro-2-formylpyridine
Overview
Description
5-Fluoro-2-formylpyridine is a chemical compound with the molecular formula C6H4FNO . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .
Synthesis Analysis
The synthesis of 5-Fluoro-2-formylpyridine has been discussed in several studies . For instance, one study discusses the synthesis of exo-2-(2′-fluorosubstituted 5′-pyridinyl)-7-azabicyclo . Another study mentions the synthesis of 5-fluoro-2-(p-tolyl)pyridine via Suzuki coupling reaction with p-tolylboronic acid .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-formylpyridine is characterized by a fluorine atom attached to the 5th carbon of the pyridine ring and a formyl group attached to the 2nd carbon . The molecular weight of the compound is 125.10 g/mol .Physical And Chemical Properties Analysis
5-Fluoro-2-formylpyridine has a molecular weight of 125.10 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 107 . The compound has no hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Medical Imaging Applications
5-Fluoro-2-formylpyridine derivatives have shown significant potential in medical imaging, particularly in Positron Emission Tomography (PET). A study by Carroll et al. (2007) discusses the use of fluorine-18 labelled fluoropyridines in PET imaging, highlighting their increasing application. This study underlines the advantages of using pyridyliodonium salts for introducing fluorine-18 into the 3- or 5-position of pyridines, which is particularly relevant for enhancing the stability of radiotracers in vivo.
Antineoplastic Activity
Several derivatives of 5-Fluoro-2-formylpyridine have been studied for their antineoplastic or anticancer properties. For instance, 5-Hydroxy-2-formylpyridine thiosemicarbazone has shown high activity against various types of cancer, including leukemia, lymphoma, and carcinoma, as reported in research by Blanz and French (1968) and Deconti et al. (1972).
Pyridine Nucleosides and Drug Synthesis
Research by Nesnow and Heidelberger (1975) and Nesnow and Heidelberger (1973) focused on pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. These studies explore the synthesis and structure of various derivatives, offering insights into their potential use in drug development.
Synthesis of Acyl Fluorides
A 2020 study by Liang, Zhao, and Shibata discusses the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using derivatives of 5-Fluoro-2-formylpyridine. This research highlights a novel method for preparing acyl fluorides, demonstrating the versatility of 5-Fluoro-2-formylpyridine derivatives in synthetic chemistry.
Synthesis of Porphyrin-Appended Terpyridine
Research on the synthesis of a porphyrin-appended terpyridine for use as a chemosensor for cadmium was conducted by Luo et al. (2007). This study presents a novel approach for creating a fluoroionophore that shows enhanced fluorescence in the presence of cadmium, demonstrating another innovative application of pyridine derivatives.
properties
IUPAC Name |
5-fluoropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACCXWQKIQUVFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438450 | |
Record name | 5-Fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-formylpyridine | |
CAS RN |
31181-88-1 | |
Record name | 5-Fluoro-2-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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